REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].[F:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:10]([O:14][C:15]([O:17][CH3:18])=[O:16])=[CH:9][C:7]=1N>O.S(=O)(=O)(O)O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu]=O>[F:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:10]([O:14][C:15]([O:17][CH3:18])=[O:16])=[CH:9][C:7]=1[OH:2] |f:0.1,5.6.7.8.9.10|
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Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
ice
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C(=C1)C)OC(=O)OC
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Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
467 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
catalyst
|
Smiles
|
[Cu]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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were added
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Type
|
EXTRACTION
|
Details
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The solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (8/2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)C)OC(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |